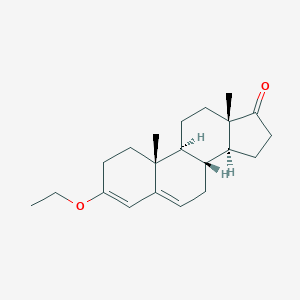

3-Ethoxy-androsta-3,5-dien-17-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOWPNQOTVTCAF-OEUJLIAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438705 | |

| Record name | 3-Ethoxy-androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

972-46-3 | |

| Record name | 3-Ethoxyandrosta-3,5-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=972-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyandrosta-3,5-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyandrosta-3,5-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYANDROSTA-3,5-DIEN-17-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46ZAM53EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 3 Ethoxy Androsta 3,5 Dien 17 One

Exploration of Alternative or Novel Synthetic Pathways

While the classical synthesis of 3-ethoxy-androsta-3,5-dien-17-one from 4-androstene-3,17-dione using ethyl orthoformate and an acid catalyst like p-toluenesulfonic acid (PTSA) is well-established, research into alternative and novel synthetic pathways for steroidal enol ethers offers potential for improved efficiency, milder reaction conditions, and greater substrate scope. umich.edu These explorations are often driven by the broader advancements in synthetic organic chemistry.

One alternative approach involves a transetherification process . This method starts with a pre-formed enol ether, such as a 3-methoxy or another 3-alkoxy derivative, and exchanges the alkoxy group with ethanol (B145695) in the presence of an acid catalyst. google.com This can be advantageous if a different enol ether is more readily available or if specific reaction conditions are more favorable for the exchange reaction rather than the direct formation from the ketone.

Modern catalytic methods, though not yet widely documented specifically for this compound, present promising avenues for novel syntheses. The formation of silyl (B83357) enol ethers as stable intermediates is a cornerstone of modern organic synthesis. nih.govorganic-chemistry.org A hypothetical novel pathway could involve the formation of a silyl enol ether from 4-androstene-3,17-dione, which could then be converted to the desired ethyl enol ether. This approach could offer different reactivity and selectivity profiles.

Recent progress in catalysis has introduced various methods for the synthesis of enol ethers that could be adapted for steroid scaffolds. nih.gov These include transition metal-catalyzed reactions and organocatalysis, which often provide milder reaction conditions and higher selectivity compared to traditional acid-catalyzed methods. For instance, the use of specific Lewis acids or organocatalysts could potentially facilitate the formation of the enol ether with reduced side reactions.

Enzymatic synthesis represents a frontier in steroid chemistry, offering high specificity and environmentally benign reaction conditions. rsc.orggoogle.com While the direct enzymatic synthesis of this compound has not been extensively reported, the use of enzymes for the modification of steroid scaffolds is an active area of research. rsc.org A putative enzymatic pathway could involve a hydrolase or a transferase capable of forming the enol ether from the corresponding ketone precursor. Such a biocatalytic approach could offer unparalleled stereoselectivity and functional group tolerance.

Another area of exploration is the use of solid-phase synthesis . A traceless solid-phase synthesis of ketones via acid-labile enol ethers has been reported, which could potentially be adapted for the synthesis of steroidal compounds. mdpi.com This methodology involves the Wittig olefination of a resin-bound ester to form an enol ether, which is then cleaved to yield the ketone. A reverse application of this principle could be envisioned for the synthesis of the target enol ether.

The following table summarizes potential alternative and novel synthetic pathways for this compound based on established methodologies for enol ether synthesis.

| Synthetic Pathway | Precursor | Key Reagents/Catalysts | Potential Advantages |

| Transetherification | Other 3-alkoxy-androsta-3,5-dien-17-one | Ethanol, Acid Catalyst (e.g., PTSA) | Utilizes different starting materials; may offer milder conditions than direct synthesis. google.com |

| Via Silyl Enol Ether Intermediate | 4-Androstene-3,17-dione | Silylating agent (e.g., TMSCl), Base; followed by reaction with an ethoxy source. | Access to stable intermediates; potential for different reactivity and selectivity. nih.govorganic-chemistry.org |

| Modern Catalytic Methods | 4-Androstene-3,17-dione | Transition metal catalysts, Organocatalysts, Ethanol | Milder reaction conditions; potentially higher selectivity and yield. nih.gov |

| Enzymatic Synthesis | 4-Androstene-3,17-dione | Hydrolase or Transferase enzyme, Ethanol | High specificity; environmentally friendly; mild conditions. rsc.orggoogle.com |

| Solid-Phase Synthesis Adaptation | Resin-bound steroid precursor | Wittig reagents, Cleavage agents | Potential for high-throughput synthesis and purification. mdpi.com |

These exploratory pathways, while not all yet specifically applied to the synthesis of this compound, highlight the potential for future innovations in the production of this and other steroidal enol ethers.

Chemical Reactivity and Transformations of 3 Ethoxy Androsta 3,5 Dien 17 One

Fundamental Reaction Pathways of the 3-Ethoxy-3,5-Dienone Moiety

The reactivity of the 3-ethoxy-3,5-diene system is characterized by its susceptibility to oxidation, reduction, and reactions involving the enol ether functionality. These pathways allow for the introduction of new functional groups and modification of the steroid's core structure.

Oxidation Reactions of the Steroid Nucleus

The conjugated diene in rings A and B is susceptible to oxidation, which can lead to the formation of new functional groups. A notable transformation is the synthesis of 6β-hydroxy-3-keto-Δ⁴ steroids from a 3,5-diene precursor. nih.govresearchgate.net This type of reaction is significant as 6β-hydroxylated steroids are important metabolites and can serve as biomarkers for certain enzymes. nih.gov

One modern method to achieve this is through a dirhodium-catalyzed oxidation using a peroxide reagent. nih.govresearchgate.net This reaction proceeds by transforming the 3,5-diene into the corresponding 6β-hydroxy-4-en-3-one, effectively deprotecting the enol ether and introducing a hydroxyl group at an allylic position in a single synthetic operation.

| Reaction Data: Synthesis of 6β-Hydroxyandrostenedione | |

| Starting Material | Androsta-3,5-diene-17-one precursor |

| Key Reagents | Dirhodium catalyst, tert-butylhydroperoxide |

| Product | 6β-Hydroxyandrostenedione |

| Transformation | Oxidation of the 3,5-diene and hydrolysis of the enol ether |

| Significance | Forms a key metabolite of androstenedione. nih.gov |

Reduction Reactions Affecting Double Bonds

The double bonds of the 3,5-diene system can be reduced through catalytic hydrogenation. This reaction typically proceeds with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of hydrogen gas. The hydrogenation of the conjugated diene system is expected to yield the more stable 5α-androstane derivative. This transformation effectively removes the unsaturation in rings A and B, leading to a saturated steroid nucleus while the C3-ethoxy group is hydrolyzed back to a ketone under the reaction workup conditions.

| Reaction Data: Expected Reduction of 3-Ethoxy-androsta-3,5-dien-17-one | |

| Starting Material | This compound |

| Key Reagents | H₂, Palladium on Carbon (Pd/C) |

| Expected Product | 5α-Androstane-3,17-dione |

| Transformation | Reduction of C3=C4 and C5=C6 double bonds and hydrolysis of the enol ether |

Substitution Reactions Involving the C3 Ethoxy Group

Direct nucleophilic substitution of the ethoxy group at the C3 position of this compound is not a characteristic reaction for this moiety. Enol ethers are electron-rich alkenes and exhibit nucleophilic character at the α-carbon (C4), making them reactive towards electrophiles. thieme-connect.de Attack by a nucleophile at the sp²-hybridized C3 carbon is electronically disfavored. The typical reaction of an enol ether with an electrophile, followed by hydrolysis, results in the regeneration of the ketone at the C3 position. Therefore, the primary utility of the C3-ethoxy group is as a protecting group for the 3-keto functionality, which can be removed under acidic conditions to yield the corresponding 4-en-3-one steroid.

Applications in Directed Organic Synthesis

The utility of this compound as a synthetic intermediate is a cornerstone of its chemical significance. By masking the reactive 3-keto-4-ene system, it allows for selective modifications at other positions of the steroid molecule.

As a Key Intermediate for Spirolactone Derivatives

This compound, or more precisely the corresponding spirolactone precursor with the same A/B ring structure, serves as a key intermediate in the synthesis of canrenone (B1668266), a precursor to the spirolactone derivative spironolactone. The synthesis of canrenone requires the formation of a 4,6-diene-3-one system. A patented process describes the conversion of a 3-alkoxy-3,5-diene steroid into this very system. google.com

The process involves two main steps:

Bromination: The enol ether is reacted with a brominating agent like N-bromosuccinimide. This leads to the formation of a 6-bromo-4-en-3-one steroid after the hydrolysis of the enol ether.

Dehydrobromination: The resulting 6-bromo intermediate is then treated with a base to eliminate hydrogen bromide, which generates the new double bond between C6 and C7, yielding the 4,6-diene-3-one structure characteristic of canrenone. google.com

This strategic use of the enol ether allows for the specific introduction of the C6-C7 double bond, which would be difficult to achieve in the presence of an unprotected 4-en-3-one system.

| Reaction Data: Conversion to a 4,6-Dien-3-one System | |

| Starting System | 3-Alkoxy-3,5-diene steroid |

| Step 1 Reagent | N-bromosuccinimide (NBS) |

| Intermediate | 6-Bromo-4-en-3-one steroid |

| Step 2 Reagent | Base (e.g., in Dimethylformamide) |

| Final Product System | 4,6-Dien-3-one steroid (e.g., Canrenone) |

Formation of Other Steroid Derivatives

The role of this compound as a versatile intermediate extends to the synthesis of other modified steroids. As previously discussed, it is a precursor for the synthesis of 6β-hydroxyandrostenedione. nih.govresearchgate.net This transformation highlights its utility in preparing specific steroid metabolites and derivatives with introduced hydroxyl groups. The 3,5-diene allows for targeted oxidation at the C6 position, a reaction that is central to producing a range of biologically relevant steroid molecules.

Behavior in Dienone-Phenol Rearrangements (General Class of Steroids)

The dienone-phenol rearrangement is a classic acid-catalyzed reaction in organic chemistry that converts a cyclohexadienone into a phenol. wikipedia.orgwikiwand.com This type of rearrangement is particularly relevant to steroid chemistry, where it can be used to create aromatic A-ring steroids, which are structurally related to estrogens. youtube.com The reaction typically proceeds through a carbocation intermediate, followed by the migration of a substituent to an adjacent carbon, ultimately leading to an aromatic ring. wikipedia.orgyoutube.com

While this compound is a dienol ether and not a dienone, it is a direct precursor to the necessary dienone intermediate. Under acidic conditions, the enol ether can be hydrolyzed to form a β,γ-unsaturated ketone, which can then isomerize to a conjugated dienone. This dienone can subsequently undergo the rearrangement. The general mechanism for a 4,4-disubstituted cyclohexadienone involves protonation of the carbonyl oxygen, followed by a 1,2-shift of one of the substituents at the C4 position. Aromatization is achieved through the loss of a proton. wikipedia.org

In the context of steroids like androstane (B1237026) derivatives, this rearrangement can lead to the formation of a phenolic A-ring. youtube.com The migration tendencies of different substituents have been studied, and in many cases, the reaction is driven by the formation of the stable aromatic system. wikipedia.org This transformation has been utilized in the synthesis of various steroid analogues.

Table 1: Key Aspects of Dienone-Phenol Rearrangement in Steroids

| Feature | Description | Reference |

| Reaction Type | Acid-catalyzed rearrangement of a cyclohexadienone to a phenol. | wikipedia.orgwikiwand.com |

| Starting Material | A cyclohexadienone, which can be generated from a dienol ether precursor. | youtube.com |

| Key Intermediate | Carbocation formed upon protonation of the carbonyl group. | wikipedia.org |

| Driving Force | Formation of a thermodynamically stable aromatic ring. | youtube.com |

| Application | Synthesis of A-ring aromatic steroids. | wikipedia.org |

Oxidation to Steroidal Δ4-3,6-Diones from Dienol Ethers

The conversion of steroidal dienol ethers, such as this compound, into Δ4-3,6-diones represents a key transformation in the synthesis of various biologically active steroids. Steroids featuring the 4-ene-3,6-dione functionality are notable as synthetic intermediates and have applications as aromatase inhibitors. nih.gov

The synthesis of these diones from a dienol ether would likely proceed through initial hydrolysis of the enol ether to the corresponding Δ4-en-3-one. This intermediate can then undergo allylic oxidation to introduce the second ketone at the C6 position. A variety of oxidizing agents can be employed for this purpose. For instance, a modified Jones oxidation has been successfully used to convert steroidal 5-en-3β-ols into the corresponding 4-ene-3,6-diones in high yields. nih.gov While the starting material in that specific report is different, the methodology highlights a robust oxidative procedure to install the desired functionality in the steroidal A/B ring system.

Hydrolysis: Treatment with aqueous acid to convert the enol ether to the conjugated Δ4-en-3-one.

Oxidation: Introduction of the C6-keto group through allylic oxidation of the Δ4-en-3-one intermediate.

This two-step process provides a pathway to important steroidal diones from readily available dienol ether precursors.

Table 2: Transformation of Dienol Ether to Δ4-3,6-Dione

| Step | Transformation | Reagents/Conditions | Product Functionality | Reference |

| 1 | Hydrolysis | Aqueous acid | Δ4-en-3-one | General Knowledge |

| 2 | Allylic Oxidation | e.g., Jones Reagent | Δ4-3,6-dione | nih.gov |

Catalytic Chemistry Involving this compound (e.g., Copper-catalyzed Transformations in Steroid Synthesis)

Copper-catalyzed reactions are of significant importance in steroid chemistry, enabling a wide range of transformations including cross-coupling, cycloadditions, and oxidations. arkat-usa.orgresearchgate.netnih.gov These methods are valued for their efficiency and ability to construct complex molecular architectures under relatively mild conditions.

In the context of compounds like this compound, copper catalysts can play several roles. For instance, copper(II) bromide has been shown to effect a dienone-phenol rearrangement in certain sulfur-containing steroid derivatives. rsc.org This suggests a potential role for copper catalysts in facilitating rearrangements of the A-ring in androstane-type steroids.

Furthermore, copper-catalyzed oxidations are well-documented. nih.gov The serendipitous discovery of copper-catalyzed aerobic steroid oxidations highlights the ability of copper to mediate the introduction of oxygen-containing functional groups. nih.gov This could be applied to the oxidation of the steroidal skeleton of this compound at various positions. Copper is known to catalyze the oxidation of various organic substrates using molecular oxygen as a green oxidant. nih.gov

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been extensively used to synthesize modified steroids with diverse biological activities. researchgate.net While this reaction typically involves a terminal alkyne and an azide, the steroidal backbone of this compound could be functionalized to incorporate one of these groups, thereby allowing for the attachment of various side chains via copper catalysis.

Table 3: Examples of Copper-Catalyzed Reactions in Steroid Synthesis

| Reaction Type | Catalyst System (Example) | Application | Reference |

| Dienone-Phenol Rearrangement | Copper(II) bromide | Aromatization of the A-ring | rsc.org |

| Aerobic Oxidation | Copper salts | Introduction of carbonyl or hydroxyl groups | nih.gov |

| Azide-Alkyne Cycloaddition | Cu(I) generated in situ (e.g., CuSO4/sodium ascorbate) | Synthesis of triazolyl-steroid conjugates | arkat-usa.orgresearchgate.net |

| 1,4-Addition to Enones | Copper-based organometallics (cuprates) | Alkylation of the steroid nucleus | acs.org |

Enzymatic Biotransformations and in Vitro Metabolic Studies of 3 Ethoxy Androsta 3,5 Dien 17 One

Lipase-Catalyzed Hydrolysis of 3-Ethoxy-androsta-3,5-dien-17-one

Enzyme Specificity and Reaction Kinetics

The specificity of lipases is influenced by the shape of their acyl-binding site, which can be a hydrophobic funnel, crevice, or tunnel. mdpi.com For a substrate like this compound, which is a steroid enol ether, hydrolysis would involve the cleavage of the enol ether bond. The reaction kinetics of lipase-catalyzed hydrolysis are often described by the Michaelis-Menten model, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. nih.gov The kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), would be crucial in determining the efficiency of this hydrolysis. In studies of other esters, both substrate specificity and enantioselectivity of lipases have been explained through molecular modeling of the enzyme's active site. nih.gov

Table 1: General Kinetic Parameters for Lipase-Catalyzed Hydrolysis

| Parameter | Description |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| kcat | The turnover number, representing the number of substrate molecules converted per enzyme molecule per unit of time. |

| kcat/Km | The catalytic efficiency of the enzyme, indicating how efficiently the enzyme converts substrate to product. |

This table represents general kinetic parameters and not specific values for this compound due to a lack of specific studies.

Influence of Environmental Parameters on Hydrolysis Efficiency

Several environmental factors are known to significantly influence the efficiency of lipase-catalyzed hydrolysis. These include temperature, pH, and the presence of metal ions. The optimal temperature for lipase (B570770) activity is typically around 37°C for oils with low melting points, but can be higher for substrates with higher melting points. koreascience.kr Lipase activity generally decreases at temperatures above 45°C and ceases above 65°C. koreascience.kr The pH of the reaction medium is also critical, with many lipases exhibiting optimal activity around a neutral pH of 7. koreascience.kr The presence of certain metal ions, such as Ca²⁺ and Mg²⁺, can stimulate hydrolysis, with an optimal concentration around 100 ppm resulting in a 2-3% increase in hydrolysis. koreascience.kr The agitation speed of the reaction mixture can also affect the rate of hydrolysis, with an optimal speed of around 350 rpm being effective in some systems. koreascience.kr

Table 2: Influence of Environmental Parameters on Lipase Activity

| Parameter | Optimal Condition (General) | Effect on Hydrolysis |

| Temperature | 37°C - 50°C | Activity increases up to an optimum, then rapidly decreases. |

| pH | ~7.0 | Activity is highest at the optimal pH and decreases on either side. |

| Metal Ions (Ca²⁺, Mg²⁺) | ~100 ppm | Can enhance enzymatic activity. |

| Agitation Speed | ~350 rpm | Increases substrate-enzyme interaction up to a certain point. |

This table is based on general findings for lipase-catalyzed hydrolysis and may not be directly applicable to this compound.

Investigation of Enzymatic Promiscuity and Isomerization Activities in Steroid Biotransformation

Enzymatic promiscuity, the ability of an enzyme to catalyze multiple, distinct reactions, is a known phenomenon in steroid metabolism. For instance, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) can bind C-19 steroids in different orientations, leading to either reduction or oxidation. nih.gov In the context of this compound, the 3,5-diene structure is of particular interest for isomerization reactions. The enzymatic isomerization of Δ⁵-androstene-3,17-dione to Δ⁴-androstene-3,17-dione, a key step in steroidogenesis, proceeds through a conjugated heteroannular diene intermediate. nih.gov This reaction is catalyzed by enzymes such as ketosteroid isomerase (KSI) and glutathione (B108866) S-transferase A3-3 (GST A3-3). nih.gov Given that this compound possesses a similar diene system, it is plausible that it could be a substrate for such isomerases, potentially leading to the formation of a Δ⁴-3-keto steroid upon hydrolysis of the enol ether.

In Vitro Metabolism of Related Steroid Dienones and Analogues

The in vitro metabolism of this compound is not extensively documented. However, studies on structurally related steroid dienones and their analogues provide valuable insights into its likely metabolic fate in liver models. The primary metabolic pathways for these types of compounds are hydroxylation and enzymatic reduction.

Hydroxylation Pathways in Liver Models (e.g., C-6 Hydroxylation)

Hydroxylation is a common phase I metabolic reaction for steroids, often mediated by cytochrome P450 (CYP) enzymes in the liver. For steroid dienes, C-6 hydroxylation is a known pathway. For example, 6β-hydroxytestosterone is a known biomarker for the activity of human cytochrome P450 3A4 (P450 3A4). mdpi.com The synthesis of 6β-hydroxyandrostenedione from a 3,5-diene precursor has been used to confirm that P450 3A4 catalyzes the hydroxylation of androstenedione. mdpi.com This suggests that this compound could also be a substrate for P450-mediated hydroxylation, potentially at the C-6 position.

Enzymatic Reduction Pathways

Enzymatic reduction is another significant metabolic pathway for steroid dienones. The 17-keto group of these compounds is susceptible to reduction by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the interconversion of 17-keto and 17β-hydroxysteroids. nih.gov For example, 17β-HSD1 uses NADPH as a cofactor to catalyze the reduction of 4-androstenedione to testosterone (B1683101). nih.gov Therefore, it is highly probable that the 17-keto group of this compound can be reduced to a 17β-hydroxyl group in vivo.

Advanced Analytical Methodologies for 3 Ethoxy Androsta 3,5 Dien 17 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of 3-Ethoxy-androsta-3,5-dien-17-one, enabling its separation from complex mixtures for purification and quantification.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. biosynth.com This technique is noted for its high resolution and reproducibility, making it suitable for assessing the purity of the compound and for its preparative isolation. biosynth.comnih.gov In a research context, HPLC is used to quantify the compound in various matrices and to develop certified reference materials, ensuring the accuracy of analytical results. nih.gov

For instance, a reversed-phase HPLC method would typically be employed for purity assessment. The method's parameters, including the choice of stationary phase (e.g., C18) and mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of the steroid. |

| Mobile Phase | Acetonitrile:Water (gradient) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. researchgate.net |

| Detection | UV at 215 nm | Detects the chromophores within the steroid structure. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.netresearchgate.net By spotting the reaction mixture onto a TLC plate at regular intervals, chemists can visually track the consumption of reactants and the formation of the desired product.

In the context of this compound, a silica (B1680970) gel plate is used as the stationary phase. biosynth.com A specific mobile phase, or eluent, is chosen to separate the components of the reaction mixture based on their polarity. For this compound, a mobile phase of triethyl orthoformate on a silica gel plate results in a retention factor (Rf) value of 0.6. biosynth.com The spots are typically visualized under UV light, where the conjugated system of the dien-one structure allows for easy detection. researchgate.net

Table 2: TLC System for Monitoring this compound

| Parameter | Specification | Finding |

| Stationary Phase | Silica Gel F254 Plate | Standard polar stationary phase for separating steroids. researchgate.net |

| Mobile Phase | Triethyl Orthoformate | Specific eluent for this compound. biosynth.com |

| Retention Factor (Rf) | 0.6 | The characteristic migration distance of the compound in this system. biosynth.com |

| Visualization | UV Light (254 nm) | Allows for non-destructive detection of the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the metabolites of this compound in biological samples. frontiersin.orgresearchgate.net The high sensitivity and resolution of GC-MS allow for the separation of complex mixtures and the analysis of compounds at low concentrations. frontiersin.org Prior to analysis, samples containing steroid metabolites often require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated groups, followed by derivatization (e.g., silylation) to increase the volatility and thermal stability of the analytes for gas chromatography. researchgate.netnih.gov

The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each metabolite. researchgate.net This allows for the structural characterization of various metabolic products, such as hydroxylated or reduced forms of the parent compound. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. scielo.brresearchgate.net A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides detailed information about the carbon skeleton and the placement of protons and functional groups.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals would include those for the ethoxy group (a triplet and a quartet), olefinic protons in the A-ring, and the characteristic singlets for the angular methyl groups at C-10 and C-13. scielo.brresearchgate.net

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon (C-17), the enol ether carbons (C-3 and C-5), and the various aliphatic and olefinic carbons of the steroid core. scielo.brresearchgate.net

Table 3: Predicted NMR Data for Structural Confirmation of this compound

| Technique | Expected Observation | Structural Information Gained |

| ¹H NMR | Quartet and triplet for -OCH₂CH₃; Signals in olefinic region; Two methyl singlets. | Confirms presence and nature of the ethoxy group and steroid methyl groups. scielo.brresearchgate.net |

| ¹³C NMR | Signal >200 ppm; Signals ~150-100 ppm; Signals for ethoxy group carbons. | Identifies the C-17 ketone, A-ring double bonds, and ethoxy carbons. scielo.br |

| 2D HMBC | Correlation from ethoxy -CH₂- protons to C-3; Correlations from methyl protons to quaternary carbons. | Unambiguously connects the ethoxy group to the steroid A-ring and confirms the overall carbon framework. core.ac.ukbeilstein-journals.org |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Structural Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing the compound in complex mixtures, such as metabolic studies, where it can identify the parent compound and its various metabolites. researchgate.net

In an LC/MS analysis, the sample is first separated by the LC system. The eluent flows into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their molecular weight is determined. The exact mass measurement can confirm the elemental composition (C₂₁H₃₀O₂). lgcstandards.comnih.gov Further fragmentation of the molecular ion (MS/MS) provides structural information that helps in identifying the compound and distinguishing it from isomers. researchgate.netnih.gov This is essential for identifying metabolites where the core steroid structure has been modified, for example, by hydroxylation. researchgate.net

Application as a Certified Reference Material in Analytical Chemistry

This compound serves as a crucial certified reference material (CRM) in analytical chemistry, particularly for the accurate identification and quantification of steroidal compounds. Its well-characterized nature and high purity make it an indispensable tool for method validation, quality control, and ensuring the reliability of analytical data in research and industrial settings.

The compound is synthesized and purified using advanced analytical techniques to ensure its suitability as a reference standard. One documented synthesis involves the esterification of the C3 hydroxyl group of 4-androstenedione (4-AD), followed by purification using high-performance liquid chromatography (HPLC). This process has been shown to yield this compound with a purity of 98.8% as determined by HPLC. nih.gov

Structural confirmation and identity are established through a combination of sophisticated analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is employed to verify the molecular weight of the compound. In one analysis, the molecular ion peak was observed at an m/z of 329.2091 [M+H]⁺, which is consistent with the expected molecular weight. nih.gov Further detailed structural elucidation is achieved using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR as well as Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

Commercial suppliers, such as LGC Standards, provide this compound as a certified reference material, often with a stated purity of over 95% by HPLC. lgcstandards.com These commercial preparations typically come with a certificate of analysis, a critical document for a CRM that provides detailed information about the material's characteristics, including its certified property values, uncertainty, and traceability.

The availability of this compound as a CRM is vital for laboratories conducting analyses of steroids, including in the context of pharmaceutical quality control where it may be used to identify impurities. lgcstandards.com Its presence in databases such as the one maintained by Health Canada further underscores its significance as a recognized analytical standard. google.com

Below are data tables summarizing the key analytical specifications and findings for this compound as a reference material.

Table 1: Analytical Characterization of this compound Reference Material

| Parameter | Method | Result | Reference |

| Purity | HPLC | 98.8% | nih.gov |

| Purity | HPLC | >95% | lgcstandards.com |

| Molecular Ion | LC-MS | m/z 329.2091 [M+H]⁺ | nih.gov |

| Structural Confirmation | 1D & 2D NMR | Spectra consistent with structure | nih.gov |

Mechanistic Biological Activity Research and Structure Activity Relationships of 3 Ethoxy Androsta 3,5 Dien 17 One

Molecular Interactions with Steroid Receptors (e.g., Androgen Receptor Binding Mechanisms)

Due to its core steroidal structure, which is fundamentally similar to that of endogenous androgens like testosterone (B1683101), 3-Ethoxy-androsta-3,5-dien-17-one is hypothesized to interact with steroid hormone receptors. evitachem.com The primary target of interest in this context is the androgen receptor (AR).

Upon binding to the androgen receptor, it is postulated that the compound could modulate the receptor's activity, thereby influencing the transcription of genes regulated by androgen signaling pathways. evitachem.com However, specific studies detailing the binding affinity (e.g., Ki or IC50 values) or the precise conformational changes induced in the androgen receptor upon binding of this compound are not extensively documented in publicly available literature.

Research on structurally related steroid metabolites, such as Androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL), has demonstrated that these molecules can exert biological effects through the androgen receptor. Specifically, these compounds have been shown to inhibit the growth of certain cancer cells via their interaction with the AR. nih.gov This suggests that androstane-based steroids, as a class, can possess significant AR-mediated activity, providing a basis for the hypothesized interaction of this compound with this receptor.

Enzyme Inhibition Mechanisms and Selectivity Profiling

The biological effects of this compound are significantly defined by its interactions with key enzymes involved in steroid metabolism.

Aromatase Enzyme Inhibition Studies

A primary mechanism of action attributed to steroids with a 3,5-diene structure is the inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol (B170435) and estrone). nih.gov By inhibiting this enzyme, compounds can effectively lower systemic estrogen levels.

While direct kinetic studies on this compound are limited, extensive research on the closely related compound Androsta-3,5-diene-7,17-dione (Arimistane) provides insight into the likely mechanism. Arimistane is known to be a potent irreversible, or "suicide," inhibitor of aromatase. fda.govhitechpharma.com This process involves two stages:

Competitive Binding : The inhibitor first binds to the active site of the aromatase enzyme in a reversible, competitive manner.

Irreversible Inactivation : Following binding, the inhibitor undergoes an enzymatic transformation, converting it into a reactive intermediate that forms a permanent, covalent bond with the enzyme, thereby leading to its inactivation.

The 3,5-diene system is crucial for this activity, as it enhances the planarity of the A-ring and facilitates the electronic interactions necessary for binding and inactivation. Studies on other aromatase inhibitors have established key structure-activity relationships, highlighting the importance of the steroidal backbone for recognition by the enzyme's active site. nih.gov

Table 1: Aromatase Inhibitory Activity of Structurally Related Steroids

| Compound Name | Type of Inhibition | Potency (IC50/Ki) | Source(s) |

|---|---|---|---|

| Androsta-3,5-diene-7,17-dione (Arimistane) | Irreversible (Suicide) | Ki = 0.058–45 μM | |

| 3α,4α-methylen-5α-androstan-17-one | Competitive | IC50 = 0.11μM | nih.gov |

| Androsta-4,9(11)-diene-3,17-dione | Competitive | IC50 = 0.25μM | nih.gov |

Cytochrome P450 Enzyme Modulation (e.g., P45017α)

Beyond aromatase, other cytochrome P450 enzymes are critical in the steroidogenic pathway. One such enzyme is Cytochrome P450 17α (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activity, essential for the synthesis of androgens. The potential for this compound to modulate this enzyme can be inferred from studies of other steroidal compounds. For instance, Abiraterone, a potent inhibitor of CYP17A1, shares the foundational androstane (B1237026) steroid nucleus. evitachem.com This suggests that the general steroid structure is suitable for binding to the active site of CYP17A1. However, specific structural features, which are not present in this compound, are known to be critical for the potent inhibitory activity of compounds like Abiraterone. evitachem.com No direct experimental data is currently available to confirm or quantify the interaction between this compound and CYP17A1.

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of this compound is dictated by its specific chemical structure, particularly the modifications in the A-ring of the steroid nucleus.

Influence of C3 Substituents on Biological Activity (e.g., Ethoxy vs. Acetoxy)

The substituent at the C3 position is critical in defining the pharmacological profile of a steroid. In this compound, the C3 position is modified to an enol ether. This modification has several important consequences:

A-Ring Conformation : The 3-ethoxy group, combined with the C5 double bond, creates a conjugated 3,5-diene system. This locks the A-ring into a relatively planar conformation, which can significantly influence how the molecule fits into the active site of enzymes like aromatase. evitachem.com

Electronic Properties : The enol ether functionality alters the electron distribution within the A-ring compared to a typical C3-keto group found in steroids like androstenedione. evitachem.com

Metabolic Stability : The ethoxy group can prevent metabolic conversion at the C3 position, potentially increasing the compound's biological half-life compared to steroids with a C3-hydroxyl or C3-keto group.

While general structure-activity relationship studies show that modifications to the steroid nucleus are crucial for biological activity, specific comparative studies between a C3-ethoxy and a C3-acetoxy group on the androsta-3,5-diene backbone are not well-documented in the available literature. uomustansiriyah.edu.iqcore.ac.uk Generally, ester groups like acetoxy are often used to create prodrugs, which are cleaved in vivo to release the active hydroxyl compound. In contrast, an ether linkage, such as the ethoxy group, is typically more stable and not as readily cleaved, suggesting the molecule likely acts in its intact form. The choice of substituent profoundly affects the compound's polarity, metabolic fate, and binding interactions, but a direct quantitative comparison of activity between the ethoxy and acetoxy analogs of this specific compound requires further investigation.

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Androstenedione | |

| Testosterone | |

| Estradiol | |

| Estrone | |

| Androst-5-ene-3β,17β-diol (ADIOL) | |

| 5α-androstane-3β,17β-diol (3β-DIOL) | |

| Androsta-3,5-diene-7,17-dione (Arimistane) | |

| 3α,4α-methylen-5α-androstan-17-one | |

| Androsta-4,9(11)-diene-3,17-dione | |

| 1,4,6-Androstatriene-3,17-dione (ATD) | |

| Abiraterone | |

| Hydrocortisone | |

| Budesonide | |

| Betamethasone |

Impact of the 3,5-Diene System and Other Steroidal Modifications

The biological activity of androstane derivatives is profoundly influenced by their substitution patterns and unsaturation. In this compound, the conjugated 3,5-diene system, combined with the C3 enol ether, creates a unique electronic and conformational environment in the A-ring, which is critical for its chemical reactivity and biological profile. evitachem.com This system is a key feature that distinguishes it from other androstanes like androstenedione, the natural substrate for the aromatase enzyme. nih.gov

Research into related androstane structures has provided significant insight into structure-activity relationships (SAR). Studies on aromatase inhibitors have shown that modifications to the A-ring and other parts of the steroid nucleus can dramatically alter biological activity. For instance, introducing new chemical features to increase the planarity of the A-ring has been a successful strategy for enhancing aromatase inhibition. nih.gov Specific modifications, such as the introduction of a 3α,4α-cyclopropane ring or a Δ(9-11) double bond in the C-ring, have been shown to produce potent inhibitory activity. nih.gov

Furthermore, the position of the diene system itself is a critical determinant of biological function. Steroidal 5,7-dienes, for example, are known to be generated through metabolic pathways and can exhibit potent anti-proliferative activity. nih.gov The synthesis of a 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid derivative yielded a compound that inhibited the proliferation of human keratinocytes at nanomolar concentrations and suppressed colony formation in melanoma cells. nih.gov This highlights how the arrangement of double bonds within the steroid core dictates the molecule's interaction with biological targets.

The following table summarizes the impact of various structural modifications on the androstane skeleton, drawing from research on related compounds to infer potential relationships for the 3,5-diene scaffold.

| Structural Modification | Example Compound Class | Observed Biological Impact | Reference |

|---|---|---|---|

| Introduction of 3α,4α-cyclopropane ring | 3α,4α-methylen-5α-androstan-17-one | Increased A-ring planarity; potent aromatase inhibition (IC50 = 0.11μM). | nih.gov |

| Addition of Δ(9-11) double bond | Androsta-4,9(11)-diene-3,17-dione | Increased planarity; significant aromatase inhibition (IC50 = 0.25μM). | nih.gov |

| Shift to a 5,7-diene system with C17 modification | 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid | Potent anti-proliferative activity in keratinocytes and melanoma cells. | nih.gov |

| Fusion of a dioxene ring at C3-C4 | 3,4-(ethylenedioxy)androsta-3,5-dien-17-one | Created a novel heterocyclic steroid with potential as an aromatase inhibitor. | nih.gov |

Stereochemical Determinants of Biological Interactions

The importance of stereochemistry is well-documented in steroid research. For instance, studies on aromatase inhibitors have revealed that certain 5β-steroids can adopt an A-ring conformation that is similar to that of androstenedione, the enzyme's natural substrate. nih.gov This conformational mimicry allows them to act as effective inhibitors. Any alteration to the stereocenters of this compound would fundamentally change its shape, likely diminishing or abolishing its intended biological activity by disrupting this critical molecular recognition. Therefore, the precise stereochemical configuration is not merely a structural detail but a fundamental determinant of its function.

Potential as a Synthetic Scaffold for Novel Biologically Active Steroids

Beyond its own biological profile, this compound serves as a valuable and versatile synthetic intermediate, or scaffold, for the creation of novel steroid derivatives. evitachem.com Its utility stems from strategically placed reactive sites that allow for a variety of chemical transformations. The two primary sites of reactivity are the C3 enol ether and the conjugated 3,5-diene system. evitachem.com

The enol ether functionality can be readily hydrolyzed to a ketone or used in addition reactions. The diene system is particularly useful, being susceptible to a range of reactions, including Diels-Alder cycloadditions, which can be used to construct complex, polycyclic systems fused to the steroid A-ring. acs.org

Modern advancements in biotechnology have further expanded the potential of steroid scaffolds. Enzymatic modifications offer a high degree of regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. rsc.org Enzymes such as cytochrome P450 oxygenases can be used for site-specific hydroxylation, while other enzymes can perform epoxidation, ketoreduction, or even side-chain cleavage. rsc.org Applying these biocatalytic tools to the this compound scaffold could generate a diverse library of novel steroids with unique biological properties for drug discovery programs.

The following table outlines potential synthetic transformations that could be applied to the this compound scaffold to generate novel derivatives.

| Reaction Type | Target Site(s) | Potential Outcome/Product Class | Reference |

|---|---|---|---|

| Oxidation | Diene system, other sites | Formation of epoxides, hydroxylated derivatives, or other oxidized steroids. | evitachem.comrsc.org |

| Reduction | Diene system, C17-ketone | Modification of double bonds to create saturated or partially saturated rings; conversion of ketone to hydroxyl group. | evitachem.com |

| Substitution | C3-ethoxy group | Replacement of the enol ether with other functional groups to modulate activity. | evitachem.com |

| Diels-Alder Reaction | 3,5-diene system | Synthesis of novel steroids with a fused bicyclic system on the A-ring. | acs.org |

| Enzymatic Hydroxylation | Various positions on the steroid nucleus | Site-specific introduction of hydroxyl groups to alter polarity and biological function. | rsc.org |

| Enzymatic Epoxidation | Diene system | Creation of reactive epoxide intermediates for further functionalization. | rsc.org |

Future Research Trajectories and Interdisciplinary Outlooks for 3 Ethoxy Androsta 3,5 Dien 17 One

Development of Sustainable and Efficient Synthetic Methodologies

The current synthesis of 3-Ethoxy-androsta-3,5-dien-17-one often involves the treatment of a precursor like 4-androstene-3,17-dione with reagents such as toluene-p-sulfonic acid in the presence of an alcohol. evitachem.com This traditional approach can involve elevated temperatures (20–50 °C) and extended reaction times of 12 to 16 hours, which are characteristic of classic steroid transformations. evitachem.com Future research should focus on developing more sustainable and efficient synthetic protocols that offer improvements in terms of yield, atom economy, energy consumption, and environmental impact.

Emerging synthetic strategies applicable to steroid chemistry could revolutionize the production of this compound and its derivatives. rsc.org Key areas for future exploration include:

Advanced Catalysis : Research into novel catalytic systems could provide milder and more selective reaction conditions. This includes the use of transition metal catalysts, such as ruthenium or cobalt complexes, which have shown efficacy in the isomerization of allylic ethers to enol ethers. organic-chemistry.org Organocatalysis, utilizing small organic molecules like chiral ketones, also presents a metal-free alternative for stereoselective transformations on the steroid scaffold. researchgate.net

Flow Chemistry : The implementation of continuous flow chemistry offers significant advantages over traditional batch processing. Benefits include superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for telescoped reactions, thereby reducing reaction times and purification steps.

Biocatalysis and Biotransformation : The use of whole-cell microorganisms or isolated enzymes for steroid modification is a cornerstone of green chemistry. Fungi, for instance, are known to perform highly regio- and stereoselective hydroxylations on steroid skeletons. researchgate.netresearchgate.net Future work could identify or engineer enzymes capable of directly synthesizing the enol ether moiety or performing other valuable transformations on the this compound core structure.

Photochemical Methods : Photochemical oxidation, using UV light to activate molecular oxygen, is an emerging green methodology for C-H bond activation that could reduce the reliance on harsh chemical oxidants in multi-step syntheses of complex steroid derivatives.

| Methodology | Traditional Approach | Future Trajectory | Potential Advantages |

|---|---|---|---|

| Catalysis | Acid catalysis (e.g., Toluene-p-sulfonic acid) evitachem.com | Transition metal catalysis, Organocatalysis organic-chemistry.orgresearchgate.net | Higher selectivity, Milder conditions, Reduced waste |

| Process | Batch processing evitachem.com | Continuous flow chemistry | Faster reactions, Improved safety and control |

| Reagents | Stoichiometric chemical reagents | Biocatalysis (enzymes/microbes), Photochemistry researchgate.net | Green reagents, High stereoselectivity, Reduced energy |

Advanced Computational Chemistry Approaches for Reactivity and SAR Prediction

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding synthetic efforts and biological testing. For this compound, future computational studies can offer profound insights into its chemical reactivity and biological activity.

Reactivity and Mechanistic Studies : The reactivity of the compound is dominated by its conjugated enol ether system. evitachem.com Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to model the electron distribution, frontier molecular orbitals, and reaction pathways. This can help predict its stability and susceptibility to reactions like oxidation, reduction, or substitution. evitachem.com Such studies can elucidate the mechanisms of known transformations and predict the outcomes of new, untested reactions.

Structure-Activity Relationship (SAR) Modeling : Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design. By creating computational models that correlate structural features of a series of analogs with their biological activity, researchers can predict the potency of novel derivatives. For instance, building on SAR studies of related aromatase inhibitors, QSAR models could predict how modifications to the this compound structure would affect its inhibitory potential. nih.govacs.org

Molecular Docking and Dynamics : To understand its interaction with biological macromolecules, molecular docking simulations can predict the binding pose and affinity of this compound within the active sites of potential protein targets, such as the androgen receptor or aromatase. evitachem.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. These approaches were used to create ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for other steroid derivatives. researchgate.net

Integration of Omics Technologies for Comprehensive Biotransformation Analysis

Metabolomics : Mass spectrometry-based metabolomics (using platforms like GC-MS and LC-MS) is the definitive tool for identifying and quantifying metabolites. nih.gov Future studies should apply untargeted metabolomic profiling to analyze samples from in vitro systems (e.g., human liver microsomes) and in vivo models exposed to the compound. This would create a complete map of its metabolic pathways, identifying all major and minor metabolites, similar to work done on related compounds where over a dozen metabolites were detected. fda.gov

Proteomics : To identify the specific enzymes responsible for the observed metabolism, proteomics can be employed. This could involve activity-based protein profiling to pinpoint the cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes that interact with and modify the compound.

Transcriptomics : Transcriptomics (e.g., RNA-seq) can reveal how this compound affects cellular function at the gene expression level. nih.gov This can uncover changes in the expression of metabolic enzymes, signaling proteins, and other cellular machinery, providing clues about its broader biological impact beyond direct interaction with a single target.

A multi-omics approach, combining metabolomic, proteomic, and transcriptomic data, would provide an unparalleled, holistic understanding of the compound's biotransformation, mechanism of action, and potential biological network perturbations. nih.govnih.gov

Q & A

Q. How can the molecular structure of 3-Ethoxy-androsta-3,5-dien-17-one be confirmed experimentally?

Answer:

- X-ray crystallography is the gold standard for definitive structural confirmation. For example, atomic coordinates and displacement parameters derived from crystallographic data (e.g., C21H30O2) provide precise bond lengths, angles, and stereochemistry .

- 2D NMR techniques , such as HMBC (Heteronuclear Multiple Bond Correlation), resolve long-range coupling between carbons and hydrogens. The HMBC spectrum in DMSO-d6 (400 MHz) confirms the ethoxy group's position at C3 and the ketone at C17 .

- Mass spectrometry (MS) corroborates the molecular formula (C21H30O2, MW 314.5 g/mol) via high-resolution MS (HRMS), ensuring accurate mass-to-charge ratio matching .

Q. What synthetic pathways are used to produce this compound, and how are intermediates controlled?

Answer:

- Enzymatic synthesis : One-pot enzymatic reactions (e.g., using dehydrogenases) convert precursors like dehydroepiandrosterone (DHEA) into the target compound. Impurities such as 3-Methoxy analogs are minimized by optimizing reaction pH, temperature, and enzyme specificity .

- Chemical derivatization : Ethylation of androsta-3,5-dien-17-one precursors with ethylating agents (e.g., ethyl iodide) under anhydrous conditions. Intermediate purity is monitored via TLC or HPLC to avoid over-alkylation .

Advanced Research Questions

Q. How can researchers differentiate this compound from structurally similar impurities like 3-Methoxy analogs?

Answer:

- LC-MS/MS : Use reverse-phase chromatography with a C18 column and a mobile phase gradient of acetonitrile/water. The methoxy analog (3-Methoxy-androsta-3,5-dien-17-one, CAS 57144-06-6) elutes earlier due to reduced hydrophobicity compared to the ethoxy variant. MS/MS fragmentation patterns (e.g., m/z 314 → 296 for ethoxy vs. m/z 300 → 282 for methoxy) provide specificity .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-ethoxy) as internal standards to enhance detection accuracy in complex matrices .

Q. What are the key impurities in this compound synthesis, and how are they quantified?

Answer:

- Primary impurities :

- 3-Methoxy-androsta-3,5-dien-17-one (EP Impurity J): Forms due to residual methanol during ethylation. Detected via HPLC-UV at 254 nm with a detection limit of 0.1% .

- 17α-Hydroxyandrost-4-en-3-one (Epitestosterone) : A byproduct of incomplete oxidation. Quantified using GC-MS with derivatization (e.g., silylation) .

- Control strategies : Use anhydrous solvents, inert atmospheres, and real-time reaction monitoring (e.g., in-situ FTIR) to suppress side reactions .

Q. How does the ethoxy group at C3 influence the compound’s stability under varying storage conditions?

Answer:

- Thermal stability : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber glass under nitrogen. Degradation products include androsta-3,5-dien-17-one (via ethoxy cleavage) and epoxy derivatives .

- Photostability : UV light (254 nm) induces radical-mediated oxidation at the diene moiety. Use light-resistant packaging and antioxidants (e.g., BHT) to mitigate .

Q. What advanced spectroscopic methods resolve contradictions in reported fragmentation patterns of related steroids?

Answer:

- High-resolution mass spectrometry (HRMS) : Distinguishes isobaric fragments (e.g., C19H24O vs. C18H26O2) by exact mass (Δ < 3 ppm). For example, androsta-3,5-dien-17-one (MW 270.1984) vs. 3a,5a-cycloandrost-6-en-17-one (MW 270.1984) requires MS/MS with collision-induced dissociation (CID) to differentiate fragmentation pathways .

- NMR crystallography : Combines solid-state NMR with X-ray data to resolve ambiguities in stereochemistry, particularly for diastereomers .

Q. How can researchers validate the interaction of this compound with steroidogenic enzymes?

Answer:

- In vitro assays : Incubate the compound with human recombinant CYP17A1 or 3β-HSD in microsomal preparations. Measure metabolite formation (e.g., via LC-MS) to assess competitive inhibition kinetics (Ki values) .

- Molecular docking : Use crystal structures of enzyme active sites (e.g., PDB 3RUK) to model binding affinities. The ethoxy group’s steric bulk may reduce interactions compared to smaller methoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.